4-(Diethyl-d10-amino)-2-butyn-1-ol
Description
4-(Diethyl-d10-amino)-2-butyn-1-ol (CAS: N/A; Molecular Formula: C₈H₅D₁₀NO; Molecular Weight: 151.27) is a deuterated analog of 4-diethylamino-2-butyn-1-ol, a compound structurally related to oxybutynin, a medication used to treat overactive bladder . This deuterated derivative is primarily utilized as an impurity reference standard in pharmaceutical quality control and analytical research. Its isotopic labeling (deuteration at the diethylamino group) enhances its utility in mass spectrometry and metabolic studies, where isotopic tracing is critical .
Properties
Molecular Formula |
C₈H₅D₁₀NO |
|---|---|
Molecular Weight |
151.27 |
Synonyms |
1-(Diethyl-d10-amino)-2-butyn-4-ol; 1-(N,N-Diethyl-d10-amino)-4-hydroxy-2-butyne; |
Origin of Product |
United States |
Comparison with Similar Compounds
Deuterated Analogs of Oxybutynin-Related Compounds
4-(Diethyl-d10-amino)-2-butyn-1-ol belongs to a family of deuterated oxybutynin impurities and intermediates. Below is a comparative analysis with key analogs (Table 1):
Table 1: Comparison of Deuterated Oxybutynin-Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Catalogue Number (Pharmaffiliates) | Key Characteristics |
|---|---|---|---|---|
| This compound | C₈H₅D₁₀NO | 151.27 | PA STI 088091 | Full deuteration at diethylamino group |
| Oxybutynin Related Compound C-d3 | C₂₁H₂₆D₃NO₃ | 346.48 | PA STI 088092 | Partial deuteration; structural analog |
| Oxybutynin-d11 Chloride | C₂₂H₂₁D₁₁ClNO₃ | 405.02 | PA STI 088093 | High deuteration; chloride salt form |
| Oxybutynin-d10 Hydrochloride | C₂₂H₂₂D₁₀ClNO₃ | 404.01 | PA STI 088094 | Deuterated hydrochloride salt |
Key Findings :
- Deuteration Impact: The full deuteration in this compound increases its molecular weight by ~10 atomic mass units compared to its non-deuterated counterpart (141.21 vs. 151.27) . This isotopic substitution improves metabolic stability and reduces hydrogen-related reactivity, making it valuable for pharmacokinetic studies .
- Application Differences: While this compound serves as a reference impurity, Oxybutynin-d11 Chloride (PA STI 088093) is used as a labeled active pharmaceutical ingredient (API) for quantitative analysis .
Non-Deuterated Parent Compound: 4-Diethylamino-2-butyn-1-ol
Table 2: Comparison with Non-Deuterated Analog
Key Differences :
- Chemical Reactivity: The non-deuterated compound (4-Diethylamino-2-butyn-1-ol) is prone to decomposition under basic conditions, whereas the deuterated analog’s stability is enhanced due to C-D bond strength .
Research and Practical Implications
- Analytical Chemistry: Deuterated compounds like this compound are critical for developing validated methods to detect impurities in oxybutynin APIs .
- Synthetic Challenges: Introducing deuterium at specific positions (e.g., diethylamino group) requires specialized reagents and conditions, increasing synthesis complexity compared to non-deuterated analogs .
- Regulatory Compliance: The non-deuterated parent compound is regulated under TSCA and requires compliance with OSHA hazard communication standards, whereas deuterated analogs fall under niche pharmaceutical guidelines .
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